

# A Comparative Analysis of the Sweetness Intensity of Rebaudioside E and Sucrose

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## Compound of Interest

Compound Name: *Rebaudioside E*

Cat. No.: *B1447645*

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This guide provides a detailed comparison of the sweetness intensity of **Rebaudioside E**, a steviol glycoside, and sucrose, the common table sugar. This document summarizes the available quantitative data, outlines experimental protocols for sensory evaluation, and illustrates the underlying physiological mechanisms of sweet taste perception.

## Quantitative Comparison of Sweetness Intensity

The relative sweetness of a compound is typically expressed as a factor of how many times sweeter it is than a reference sucrose solution of a specific concentration. **Rebaudioside E** is a high-intensity sweetener, meaning a much smaller amount is needed to achieve the same level of sweetness as sucrose.

Sweetener	Chemical Class	Relative Sweetness to Sucrose	Notes
Sucrose	Disaccharide	1x	The benchmark for sweetness intensity.
Rebaudioside E	Diterpene Glycoside	200-300x	A natural, non-caloric sweetener extracted from the leaves of <i>Stevia rebaudiana</i> . The exact sweetness potency can vary depending on the concentration and the food matrix.

## Experimental Protocols for Sensory Evaluation

Determining the iso-sweetness concentration, the concentration at which a sweetener is perceived as equally sweet to a reference, is crucial for comparative analysis. The following is a detailed methodology for a sensory panel evaluation to compare the sweetness intensity of **Rebaudioside E** and sucrose.

Objective: To determine the concentration of **Rebaudioside E** that is iso-sweet to a 5% (w/v) sucrose solution.

### 1. Panelist Selection and Training:

- Recruitment: Recruit 10-15 healthy, non-smoking individuals between the ages of 20 and 50.
- Screening: Screen potential panelists for their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
- Training: Train the selected panelists over several sessions to familiarize them with the sensory attributes of sweeteners, including sweetness intensity, onset, and aftertaste. Panelists should be trained to use a rating scale, such as a general Labeled Magnitude Scale (gLMS), to quantify perceived intensity.

## 2. Sample Preparation:

- Reference Standard: Prepare a 5% (w/v) sucrose solution in purified, deionized water.
- **Rebaudioside E** Solutions: Prepare a series of **Rebaudioside E** solutions of varying concentrations (e.g., 0.01%, 0.015%, 0.02%, 0.025%, 0.03% w/v) in purified, deionized water. The concentration range should be chosen based on the expected sweetness potency.
- Controls: Include a blank sample of purified, deionized water.
- Temperature: All solutions should be presented to the panelists at a standardized room temperature (e.g.,  $22 \pm 1^\circ\text{C}$ ).

## 3. Sensory Evaluation Procedure:

- Method: Employ a two-alternative forced-choice (2-AFC) or a paired comparison method.
- Presentation: Present panelists with pairs of samples: the 5% sucrose reference and one of the **Rebaudioside E** solutions. The order of presentation should be randomized for each panelist.
- Evaluation: For each pair, panelists are instructed to taste each sample, rinse their mouths with purified water between samples, and identify which sample is sweeter or if they are of equal sweetness. They should also rate the sweetness intensity of each sample on the gLMS.
- Data Collection: Record the responses of each panelist for each sample pair.

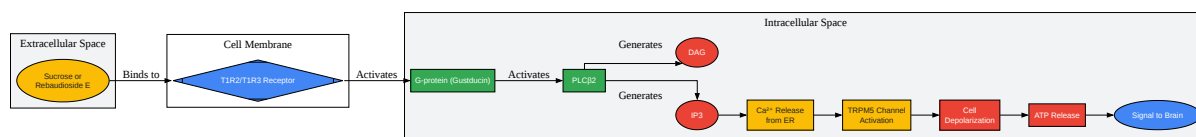
## 4. Data Analysis:

- Iso-sweetness Point: Determine the concentration of **Rebaudioside E** that is selected as equally sweet to the 5% sucrose solution by the majority of the panelists. This can be calculated more precisely by plotting the percentage of panelists who judged the **Rebaudioside E** solution as sweeter than the sucrose solution against the **Rebaudioside E** concentration and interpolating the 50% point.

- **Statistical Analysis:** Use appropriate statistical methods, such as probit analysis or logistic regression, to analyze the data and determine the iso-sweetness concentration with confidence intervals.

## Signaling Pathways and Experimental Workflow

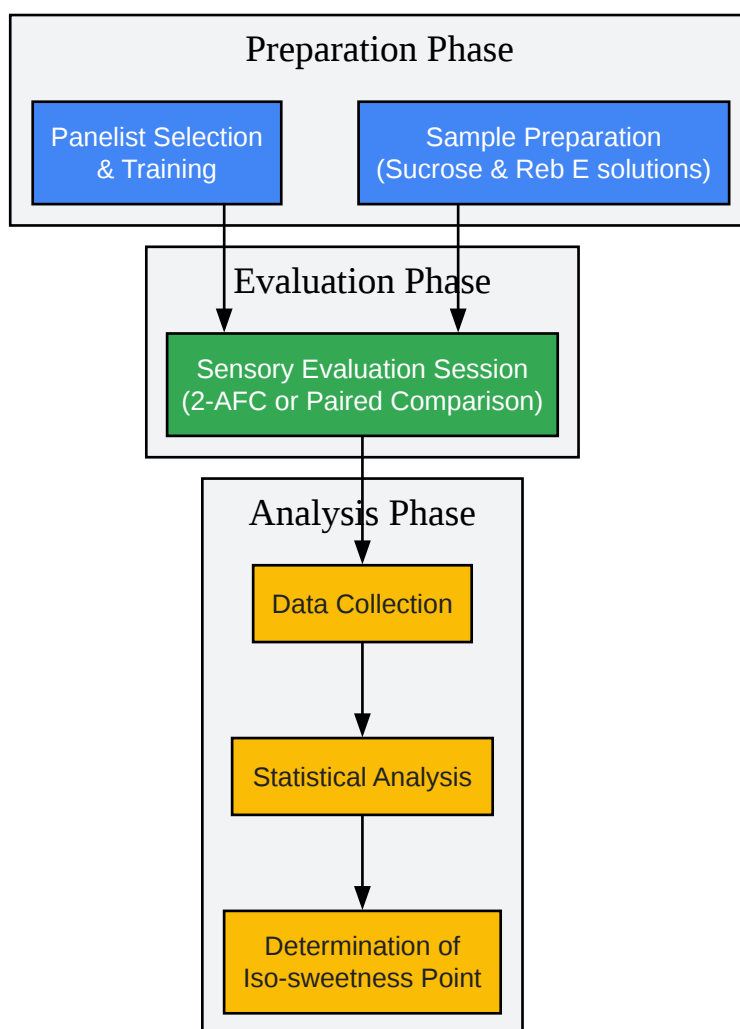
The perception of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells.



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Caption: Sweet taste signaling pathway.

The experimental workflow for determining the comparative sweetness intensity follows a structured process from panelist preparation to data analysis.



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Caption: Sensory evaluation workflow.

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